Product packaging for 4-Carboxybenzoate(Cat. No.:)

4-Carboxybenzoate

Cat. No.: B1235519
M. Wt: 165.12 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxybenzoate is a high-purity chemical reagent specifically designed for research and development applications. This compound, a derivative of benzoic acid, serves as a valuable synthetic intermediate and building block in organic chemistry. Researchers utilize it in the development of novel coordination complexes, organic salts, and charge-transfer molecular complexes, which are of significant interest in materials science . Its structure allows for further functionalization, making it a versatile precursor for synthesizing more complex molecules. The precise mechanism of action for this compound is application-dependent; in supramolecular chemistry, it can form crystalline salts through proton transfer with nitrogen-containing heterocycles, such as quinoline derivatives . In materials science, it can act as a ligand or a component in the design of non-linear optical (NLO) materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling. For specific properties, synonyms, and structural information, please refer to the product specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5O4- B1235519 4-Carboxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carboxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5O4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic and Biotransformation Pathways Involving 4 Carboxybenzoate

Formation of 4-Carboxybenzoate through Metabolic Conversion of Aromatic Compounds

The microbial degradation of p-toluic acid (also known as 4-methylbenzoic acid) to this compound is a critical biotransformation pathway observed in various bacteria. hmdb.ca This process is particularly significant in the context of industrial wastewater treatment, where p-toluic acid can be a pollutant. ird.fr

In organisms like Comamonas testosteroni T-2, the conversion of p-toluic acid (TC) to this compound (referred to as terephthalate (B1205515) or PcB) is initiated by the oxygenation of the methyl group. microbiologyresearch.org This initial step is catalyzed by a p-toluate (B1214165) methyl-monooxygenase system. microbiologyresearch.org The pathway proceeds through the formation of 4-carboxybenzyl alcohol and 4-carboxybenzaldehyde as intermediates. microbiologyresearch.org Subsequently, dehydrogenases act on these intermediates to yield this compound. microbiologyresearch.org Interestingly, the same set of enzymes in C. testosteroni T-2 is responsible for the initial steps in the degradation of p-toluenesulfonate. microbiologyresearch.org

The bacterium Rhodococcus ruber P25 also demonstrates the ability to degrade p-toluic acid, a process that involves the formation of 4-methylcatechol. researchgate.net While p-toluic acid is an intermediate in the industrial production of terephthalic acid from p-xylene, microbial pathways offer an alternative route for its transformation. wikipedia.org

The following table summarizes the key enzymes and intermediates in the microbial conversion of p-toluic acid to this compound in Comamonas testosteroni T-2:

StepSubstrateEnzyme System/EnzymeProduct
1p-Toluic Acid (TC)p-Toluic Acid Methyl-monooxygenase4-Carboxybenzyl Alcohol
24-Carboxybenzyl Alcohol4-Carboxybenzyl Alcohol Dehydrogenase4-Carboxybenzaldehyde
34-Carboxybenzaldehyde4-Carboxybenzaldehyde DehydrogenaseThis compound (Terephthalate)

Biosynthesis of Related Aromatic Precursors and their Linkages to this compound

The biosynthesis of this compound is intrinsically linked to the broader metabolic pathways of aromatic compounds. Understanding the synthesis of its precursors is essential to appreciating its formation in biological systems.

4-Hydroxybenzoate (B8730719) is a crucial precursor for a variety of secondary metabolites, most notably ubiquinones (B1209410) (coenzyme Q), which are vital lipid-soluble electron carriers in respiratory chains. wikipedia.orghmdb.caoup.com In many bacteria, such as Escherichia coli, the synthesis of 4-hydroxybenzoate is the first committed step in ubiquinone biosynthesis. wikipedia.orgoup.com

This conversion is catalyzed by the enzyme chorismate pyruvate-lyase (also known as chorismate lyase or UbiC), which transforms chorismate directly into 4-hydroxybenzoate and pyruvate (B1213749). wikipedia.orgmicrobiologyresearch.orgwikipedia.org The gene encoding this enzyme, ubiC, has been identified and characterized in E. coli. microbiologyresearch.orgnih.govnih.gov The enzyme does not require metal cofactors for its activity. microbiologyresearch.org The activity of chorismate lyase is inhibited by the product of the reaction, 4-hydroxybenzoate, suggesting a feedback control mechanism. wikipedia.orguniprot.org

Once formed, 4-hydroxybenzoate is further modified in the ubiquinone biosynthesis pathway. The enzyme 4-hydroxybenzoate polyprenyltransferase (or 4-hydroxybenzoate octaprenyltransferase in E. coli) catalyzes the prenylation of 4-hydroxybenzoate, a key step in the formation of the final ubiquinone molecule. hmdb.caasm.org

In eukaryotes like the yeast Saccharomyces cerevisiae, 4-hydroxybenzoate can be synthesized from either chorismate or tyrosine. oup.comebi.ac.ukgenome.jp In plants such as Arabidopsis thaliana, both phenylalanine and tyrosine serve as precursors for ubiquinone biosynthesis, with 4-hydroxybenzoate being a key intermediate. researchgate.net

The following table outlines the enzymatic step for 4-hydroxybenzoate synthesis from chorismate in E. coli:

SubstrateEnzymeGeneProduct(s)
ChorismateChorismate pyruvate-lyase (Chorismate lyase)ubiC4-Hydroxybenzoate + Pyruvate

Chorismate, the end product of the shikimate pathway, stands at a major metabolic crossroads, serving as the precursor for a wide array of aromatic compounds. nih.govwikipedia.org The shikimate pathway itself is a seven-step enzymatic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. nih.govfrontiersin.org

From chorismate, metabolic pathways diverge to produce the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as numerous other essential molecules. nih.govwikipedia.orgfrontiersin.org The synthesis of these compounds is fundamental for both primary and secondary metabolism in plants and microorganisms. nih.govroyalsocietypublishing.org

The conversion of chorismate to prephenate by chorismate mutase is the entry point for the biosynthesis of phenylalanine and tyrosine. royalsocietypublishing.org Anthranilate synthase, on the other hand, directs chorismate towards tryptophan biosynthesis. frontiersin.org

As discussed previously, chorismate is also the direct precursor for 4-hydroxybenzoate in bacteria via the action of chorismate lyase, highlighting a key link in the biosynthesis of ubiquinones. wikipedia.orgebi.ac.uk Furthermore, chorismate is a precursor for other aromatic acids like para-aminobenzoic acid (pABA), a component of folate. wikipedia.org

The central role of chorismate underscores its importance in supplying the building blocks for a vast range of biologically active aromatic molecules, including those that can be further metabolized to or are structurally related to this compound.

Microbial Degradation Pathways of 4 Carboxybenzoate and Isomers

Aerobic Degradation Mechanisms

Under oxic conditions, bacteria employ oxygenases to introduce hydroxyl groups onto the aromatic ring, preparing it for cleavage. nih.gov This strategy ultimately channels the different phthalate (B1215562) isomers into a common intermediate, protocatechuate (3,4-dihydroxybenzoate), which then enters central metabolism. d-nb.inforesearchgate.netplos.org

The aerobic degradation of phthalate isomers converges on the formation of protocatechuate. d-nb.infoplos.org This key intermediate is then susceptible to cleavage by protocatechuate dioxygenases. plos.orgresearchgate.net These enzymes catalyze the fission of the aromatic ring, a crucial step in the degradation process. rsc.org Depending on the enzyme, cleavage can occur in two main ways:

Intradiol (ortho) cleavage: The ring is broken between the two adjacent hydroxyl groups by enzymes like protocatechuate 3,4-dioxygenase. rsc.org This generates β-carboxy-cis,cis-muconate, which is further metabolized through the β-ketoadipate pathway, eventually yielding intermediates of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA. plos.orgrsc.org

Extradiol (meta) cleavage: The ring is cleaved adjacent to the hydroxyl groups by enzymes such as protocatechuate 4,5-dioxygenase. researchgate.net

This channeling of various aromatic compounds into a limited number of central intermediates which are then cleaved represents an efficient metabolic strategy employed by microbes. rsc.org

The initial attack on the stable aromatic ring of phthalates is catalyzed by multicomponent enzyme systems, primarily Rieske non-heme iron dioxygenases. d-nb.infonih.gov These enzymes incorporate both atoms of molecular oxygen into the substrate. researchgate.net For terephthalate (B1205515) and isophthalate (B1238265), the process typically involves two key enzymatic steps to form protocatechuate. d-nb.info

Dioxygenation: A two-component dioxygenase, such as terephthalate-1,2-dioxygenase, hydroxylates the aromatic ring to form a non-aromatic cis-dihydrodiol. d-nb.info

Dehydrogenation and Decarboxylation: A cis-(di)hydrodiol dehydrogenase then catalyzes the rearomatization of the ring. d-nb.info This step is often coupled with an oxidative decarboxylation, which removes one of the carboxyl groups and results in the formation of protocatechuate. d-nb.info

In the case of phthalate (the ortho isomer), the pathway can involve an additional decarboxylation step after the formation of a dihydroxyphthalate intermediate. d-nb.inforesearchgate.net

Table 1: Key Enzymes in the Aerobic Degradation of Phthalate Isomers

Enzyme TypeSpecific Enzyme ExampleSubstrate(s)Product(s)Reference(s)
Dioxygenase Terephthalate 1,2-dioxygenaseTerephthalate (4-carboxybenzoate)(1R,2S)-1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate d-nb.info
Dioxygenase Phthalate 4,5-dioxygenasePhthalate (2-carboxybenzoate)cis-4,5-dihydroxy-4,5-dihydrophthalate researchgate.netresearchgate.net
Dioxygenase Phthalate 3,4-dioxygenasePhthalate (2-carboxybenzoate)cis-3,4-dihydroxy-3,4-dihydrophthalate researchgate.netresearchgate.net
Dehydrogenase cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenasecis-4,5-dihydroxy-4,5-dihydrophthalate4,5-dihydroxyphthalate researchgate.net
Decarboxylase 4,5-dihydroxyphthalate decarboxylase4,5-dihydroxyphthalateProtocatechuate d-nb.info
Ring-Cleavage Dioxygenase Protocatechuate 3,4-dioxygenaseProtocatechuate3-carboxy-cis,cis-muconate plos.org

Anaerobic Degradation Mechanisms

In the absence of oxygen, microorganisms utilize a completely different strategy that avoids the use of oxygenases. d-nb.info The anaerobic degradation of all three phthalate isomers proceeds by activating the carboxyl groups and then channeling the resulting intermediates toward a common central metabolite, benzoyl-CoA. d-nb.infoasm.orgwikipedia.org

The anaerobic breakdown of isophthalate has been studied in specific syntrophic bacteria. The fermenting bacterium Syntrophorhabdus aromaticivorans can degrade isophthalate to benzoyl-CoA. nih.govresearchgate.net This process involves the specific induction of a gene cluster that codes for the necessary enzymes. nih.govresearchgate.net Similarly, defined co-cultures including bacteria from the genus Pelotomaculum have been shown to ferment isophthalate. d-nb.info

The anaerobic degradation of terephthalate has been observed in syntrophic methanogenic cultures. asm.orgasm.org Studies have shown that benzoate (B1203000) is a key intermediate in this pathway, and that its presence can inhibit the degradation of terephthalate itself. asm.orgresearchgate.net This suggests that the degradation of terephthalate is strictly dependent on the subsequent fermentation of the benzoate formed after initial decarboxylation. asm.org

A universal strategy in the anaerobic degradation of aromatic acids is their initial activation to a thioester derivative, typically with coenzyme A (CoA). d-nb.infonih.gov This activation converts the chemically stable carboxyl group into a more reactive form, which is essential for subsequent enzymatic reactions like reduction or decarboxylation. libretexts.orgcaldic.com The activation of carboxylic acids to their CoA thioesters is an energy-dependent process. researchgate.netchemrxiv.org

Microbes use two main types of enzymes for this activation step in phthalate degradation:

CoA Ligases: These enzymes utilize the hydrolysis of ATP to AMP and pyrophosphate to drive the formation of the thioester bond. uni-konstanz.de The anaerobic degradation of isophthalate by S. aromaticivorans is initiated by an ATP-dependent isophthalate:CoA ligase (IPCL). nih.govuni-konstanz.de This enzyme shows high specificity for isophthalate. uni-konstanz.de

CoA Transferases: These enzymes transfer CoA from a donor molecule, such as succinyl-CoA, to the phthalate isomer. This mechanism has been identified in the anaerobic degradation of phthalate by denitrifying and sulfate-reducing bacteria. d-nb.inforesearchgate.net

Following activation to their respective CoA thioesters, the phthalate isomers undergo decarboxylation to form the central intermediate benzoyl-CoA. d-nb.infoasm.org This mechanistically challenging reaction is catalyzed by members of the UbiD enzyme family. d-nb.infonih.gov

In S. aromaticivorans, isophthalyl-CoA is decarboxylated to benzoyl-CoA by isophthalyl-CoA decarboxylase (IPCD). nih.govresearchgate.net Similarly, phthaloyl-CoA is converted to benzoyl-CoA by phthaloyl-CoA decarboxylase (PCD) in other anaerobic bacteria. researchgate.net These decarboxylases are highly specialized and require a unique prenylated flavin mononucleotide (prFMN) cofactor to function. d-nb.inforesearchgate.netacs.org The UbiX-like flavin prenyltransferase is responsible for generating this essential cofactor. d-nb.infonih.gov The conversion to benzoyl-CoA represents the final step of the upper pathway, and this central intermediate is then further degraded through a common benzoyl-CoA degradation pathway. d-nb.infonih.gov

Table 2: Key Enzymes in the Anaerobic Degradation of Phthalate Isomers

Enzyme TypeSpecific Enzyme ExampleSubstrate(s)Product(s)Cofactor(s) / RequirementsReference(s)
CoA Ligase Isophthalate:CoA ligase (IPCL)Isophthalate, ATP, CoAIsophthalyl-CoA, AMP, PPiMg²⁺ uni-konstanz.de
CoA Transferase Succinyl-CoA:phthalate CoA transferase (SPCT)Phthalate, Succinyl-CoAPhthaloyl-CoA, Succinate- d-nb.inforesearchgate.net
Decarboxylase Isophthalyl-CoA decarboxylase (IPCD)Isophthalyl-CoABenzoyl-CoA, CO₂prFMN nih.govresearchgate.net
Decarboxylase Phthaloyl-CoA decarboxylase (PCD)Phthaloyl-CoABenzoyl-CoA, CO₂prFMN, K⁺, Fe²⁺ d-nb.inforesearchgate.net
Cofactor Synthesis UbiX-like flavin prenyltransferaseFlavin mononucleotide (FMN), Dimethylallyl monophosphatePrenylated FMN (prFMN)- d-nb.infonih.gov

Ring Cleavage Strategies and Subsequent Metabolism

4 Further Metabolism of Benzoyl-CoA

Benzoyl-CoA stands as a pivotal intermediate in the anaerobic degradation pathways of numerous aromatic compounds. oup.compnas.orgd-nb.infonih.gov Once formed, its aromaticity must be overcome to allow for ring cleavage and subsequent metabolism. This is typically achieved through a reductive pathway, which varies among different microbial groups but ultimately leads to aliphatic products that can enter central metabolism. oup.comresearchgate.net The general strategy involves the reduction of the aromatic ring, followed by hydrolytic cleavage and a series of reactions analogous to the β-oxidation of fatty acids. pnas.org

The further metabolism of benzoyl-CoA initiates with the crucial step of dearomatization, catalyzed by benzoyl-CoA reductase. oup.comnih.gov This enzymatic reduction of the stable benzene (B151609) ring is an energetically demanding process. d-nb.info Following ring reduction, the cyclic, non-aromatic intermediates undergo a sequence of reactions, including hydration, dehydrogenation, and hydrolytic ring opening, to yield an aliphatic dicarboxylic acid CoA ester. oup.com This open-chain compound is then typically catabolized further via β-oxidation-like reactions to produce acetyl-CoA and CO2. researchgate.net

The specific nature of the initial ring reduction and the subsequent intermediates can differ, notably between facultative anaerobes (like denitrifying and phototrophic bacteria) and strict anaerobes (like fermenting, sulfate-reducing, and iron-reducing bacteria). oup.comd-nb.info

In facultative anaerobes such as the denitrifying bacterium Thauera aromatica, the process is ATP-dependent. oup.com Benzoyl-CoA reductase, an iron-sulfur protein, catalyzes a two-electron reduction of benzoyl-CoA, requiring the hydrolysis of two ATP molecules. oup.com This reaction yields cyclohexa-1,5-diene-1-carbonyl-CoA. oup.com This intermediate is then hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. A subsequent NAD+-dependent dehydrogenation produces 6-oxocyclohex-1-ene-1-carbonyl-CoA, which is then hydrolyzed, opening the ring to form 3-hydroxypimelyl-CoA. oup.com

In contrast, the phototrophic bacterium Rhodopseudomonas palustris utilizes a slightly different variant. While the initial reduction of benzoyl-CoA also occurs, the pathway proceeds to form pimelyl-CoA, which is then metabolized via β-oxidation to acetyl-CoA and CO2. oup.com

In strictly anaerobic bacteria, such as the iron-reducing Geobacter metallireducens and the fermenting Syntrophus aciditrophicus, evidence suggests that the benzoyl-CoA degradation pathway also proceeds via dienoyl-CoA and 6-hydroxycyclohexanoyl-CoA. However, the initial ring reduction may be ATP-independent, a critical adaptation for organisms with more constrained energy budgets. researchgate.net For instance, in some fermenting bacteria, it is proposed that benzoyl-CoA may be reduced to cyclohex-1-ene-1-carboxyl-CoA in a reaction that does not require ATP. oup.com Despite the differences in the initial dearomatization step, the subsequent metabolism involving dienoyl-CoA hydratase appears to be a common feature across both facultative and obligate anaerobes.

The final stage of the pathway involves the degradation of the ring-cleavage product (e.g., 3-hydroxypimelyl-CoA or pimelyl-CoA) through a modified β-oxidation pathway. This series of reactions ultimately yields multiple molecules of acetyl-CoA, which can then be assimilated into cell biomass or completely oxidized to CO2 to generate energy. oup.com

The key enzymatic steps in the further metabolism of benzoyl-CoA in different microorganisms are detailed below.

Reaction Step Enzyme Substrate Product Example Organism(s) Citation
Aromatic Ring ReductionBenzoyl-CoA ReductaseBenzoyl-CoACyclohexa-1,5-diene-1-carbonyl-CoAThauera aromatica oup.com
HydrationCyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase)Cyclohexa-1,5-diene-1-carbonyl-CoA6-Hydroxycyclohex-1-ene-1-carbonyl-CoAThauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicus oup.com
Dehydrogenation6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase6-Hydroxycyclohex-1-ene-1-carbonyl-CoA6-Oxocyclohex-1-ene-1-carbonyl-CoAThauera aromatica
Hydrolytic Ring Cleavage6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase6-Oxocyclohex-1-ene-1-carbonyl-CoA3-Hydroxypimelyl-CoAThauera aromatica oup.com
β-Oxidation-like ReactionsVarious3-Hydroxypimelyl-CoA / Pimelyl-CoA3 Acetyl-CoA + 1 CO2Thauera aromatica, Rhodopseudomonas palustris oup.com

Enzymology of 4 Carboxybenzoate Metabolism

Coenzyme A Ligases and Thioester Formation

The initial activation of isophthalate (B1238265) is a critical step in its metabolism, requiring the formation of a thioester bond with coenzyme A. This reaction is catalyzed by a specific class of enzymes known as CoA ligases.

Isophthalate:CoA Ligase (IPCL) Activity and Substrate Specificity

Isophthalate:CoA ligase (IPCL) is an AMP-forming enzyme that plays a pivotal role in the anaerobic degradation of isophthalate. nih.govuni-konstanz.de This enzyme activates isophthalate by converting it to isophthalyl-CoA. nih.govuni-konstanz.de The reaction requires the presence of coenzyme A, magnesium ions (Mg²⁺), and ATP, and it produces isophthalyl-CoA, AMP, and pyrophosphate (PPi). nih.govuni-konstanz.de IPCL, with a molecular weight of approximately 49.6 kDa, is homologous to phenylacetate-CoA ligase and belongs to the family of ligases that form carbon-sulfur bonds. nih.govuni-konstanz.de The enzyme is specifically induced when the bacterium Syntrophorhabdus aromaticivorans is grown anaerobically with isophthalate as the sole carbon source. nih.govuni-konstanz.de

IPCL demonstrates high substrate specificity and affinity for isophthalate. nih.gov While it can partially convert structurally related substrates like glutarate and 3-hydroxybenzoate to their corresponding coenzyme A esters, it shows no activity with phthalate (B1215562), terephthalate (B1205515), or benzoate (B1203000). nih.govuni-konstanz.de Furthermore, acetyl-CoA and succinyl-CoA cannot serve as CoA donors for this enzyme. nih.govuni-konstanz.de The optimal pH for IPCL activity is between 7.0 and 7.5, and the optimal temperature range is 25°C to 37°C. nih.govuni-konstanz.de Despite being found in a strictly anaerobic bacterium, the enzyme is insensitive to oxygen and can catalyze the formation of isophthalyl-CoA under both anoxic and oxic conditions. nih.govuni-konstanz.de

PropertyValue
Enzyme Isophthalate:CoA Ligase (IPCL)
Molecular Weight 49.6 kDa
Reaction Isophthalate + CoA + ATP → Isophthalyl-CoA + AMP + PPi
Cofactors Mg²⁺
Optimal pH 7.0 - 7.5
Optimal Temperature 25°C - 37°C
Oxygen Sensitivity Insensitive
SubstrateActivity
Isophthalate High
Glutarate Partial
3-Hydroxybenzoate Partial
Phthalate None
Terephthalate None
Benzoate None

Decarboxylases and Carboxylation Enzymes

Following the formation of isophthalyl-CoA, the next crucial step in the metabolic pathway is decarboxylation, a reaction carried out by a specific class of enzymes.

Isophthalyl-CoA Decarboxylase (IPCD) as a UbiD Family Enzyme

Isophthalyl-CoA decarboxylase (IPCD) is the enzyme responsible for the decarboxylation of isophthalyl-CoA to benzoyl-CoA. nih.govresearchgate.net This enzyme is a member of the functionally diverse UbiD family of (de)carboxylases. nih.govresearchgate.net The activity of IPCD is dependent on a prenylated flavin mononucleotide (prFMN) cofactor, which is supplied by a UbiX-like flavin prenyltransferase. nih.govresearchgate.net In the anaerobic bacterium Syntrophorhabdus aromaticivorans, the genes encoding IPCD and the associated UbiX-like protein form a gene cluster that is induced during growth on isophthalate. researchgate.net Phylogenetic analysis has confirmed that IPCD is a novel member of the UbiD family. nih.govresearchgate.net

Role of Prenylated Flavin Mononucleotide (prFMN) Cofactor (UbiX/UbiD System)

The UbiD family of decarboxylases, including IPCD, requires a unique cofactor, prenylated flavin mononucleotide (prFMN), for their catalytic activity. nih.govresearchgate.net This cofactor is synthesized by a flavin prenyltransferase known as UbiX. nih.govresearchgate.net The UbiX-UbiD system, therefore, consists of the UbiX enzyme that produces prFMN, which then serves as the cofactor for the UbiD (de)carboxylase. nih.gov The biosynthesis of prFMN involves the transfer of a dimethylallyl moiety from dimethylallyl monophosphate (DMAP) or dimethylallyl pyrophosphate (DMAPP) to flavin mononucleotide (FMN). researchgate.net The prFMN cofactor is essential for the reversible decarboxylation of a wide range of aromatic and unsaturated aliphatic compounds. nih.govresearchgate.net

Mechanisms of Reversible (De)carboxylation in UbiD Family Enzymes

The UbiD family of enzymes catalyzes reversible (de)carboxylation reactions. nih.govresearchgate.net The proposed mechanism for this reaction involves the prFMN cofactor. nih.gov For α,β-unsaturated acids, a reversible 1,3-dipolar cycloaddition between the substrate and the prFMN cofactor has been suggested. nih.govnih.gov This mechanism is thought to facilitate the breaking and forming of the carbon-carbon bond during decarboxylation and carboxylation, respectively. nih.gov However, for the (de)carboxylation of (hetero)aromatic acids, alternative mechanisms have been proposed, as cycloaddition would require dearomatization of the ring system. acs.org One such alternative involves the formation of a quinoid intermediate that allows for the formation of a substrate-prFMN adduct. acs.org The catalytic cycle also involves domain motion within the UbiD enzyme, transitioning between open and closed states, which is believed to be coupled to catalysis. nih.gov While many UbiD enzymes function as decarboxylases in vivo, they can catalyze the reverse carboxylation reaction in vitro, particularly in the presence of high concentrations of bicarbonate as a source of CO₂. acs.org

5-Carboxyvanillate Decarboxylase (LigW) and its Catalytic Mechanism

5-Carboxyvanillate decarboxylase (LigW) is another important decarboxylase involved in the degradation of lignin-derived aromatic compounds. osti.govacs.org This enzyme catalyzes the conversion of 5-carboxyvanillate to vanillate. osti.govacs.org Unlike the UbiD family enzymes, LigW requires Mn²⁺ for its catalytic activity. osti.govacs.org The proposed reaction mechanism for LigW involves the enzyme facilitating the transfer of a proton to the C5 position of the substrate before the decarboxylation step occurs. osti.govacs.orgacs.orgnih.gov This protonation event is a key distinction from the prFMN-dependent mechanism of the UbiD family. High-resolution X-ray structures of LigW in complex with a substrate analog have revealed a significant distortion of the substrate, with the nitro-substituent bent out of the plane of the phenyl ring by approximately 23°. osti.govacs.orgnih.gov This enzyme-induced distortion is thought to be crucial for catalysis.

EnzymeSubstrateProductCofactor/Metal IonKey Mechanistic Feature
Isophthalyl-CoA Decarboxylase (IPCD) Isophthalyl-CoABenzoyl-CoAprFMNReversible (de)carboxylation via prFMN adduct
5-Carboxyvanillate Decarboxylase (LigW) 5-CarboxyvanillateVanillateMn²⁺Proton transfer to C5 prior to decarboxylation

Enzyme-Catalyzed Carboxylation of Aromatic Rings (e.g., Catechols)

While the metabolism of 4-carboxybenzoate often involves decarboxylation, the reverse reaction—carboxylation of aromatic rings—is a known, albeit thermodynamically challenging, enzymatic process. mdpi.com These reactions are significant as they represent a mode of CO2 fixation. researchgate.net Enzymes known as decarboxylases can, under certain conditions, catalyze the regioselective carboxylation of phenolic compounds using bicarbonate (HCO3−) as the carbon source. mdpi.comgoogle.com

These carboxylases are broadly categorized based on their regioselectivity:

Ortho-carboxylases : These enzymes, such as salicylic (B10762653) acid decarboxylase and 2,6-dihydroxybenzoate (B8749050) decarboxylase, add a carboxyl group at the position ortho to a hydroxyl group. mdpi.com

Para-carboxylases : This group includes enzymes like 4-hydroxybenzoate (B8730719) decarboxylase, which catalyzes the carboxylation of phenols at the para position. mdpi.com

The UbiD enzyme family, which uses a prenylated flavin mononucleotide (prFMN) cofactor, is noted for its ability to catalyze the reversible (de)carboxylation of aromatic acids. researchgate.netresearchgate.net This process is believed to proceed through a 1,3-dipolar cycloaddition mechanism. researchgate.net Driving the reaction towards carboxylation in vitro typically requires high concentrations of the aromatic substrate and bicarbonate, and sometimes involves the removal of the carboxylated product to overcome thermodynamic hurdles. mdpi.com

Dehydrogenases and Hydroxylases in Aromatic Ring Modification

Dehydrogenases and hydroxylases are crucial for preparing the aromatic ring of benzoate derivatives for cleavage. In many bacterial degradation pathways, 4-hydroxybenzoate (a related compound) is first hydroxylated to form protocatechuate (3,4-dihydroxybenzoate). researchgate.netwikipedia.org This reaction is often catalyzed by a well-studied flavoprotein monooxygenase called p-hydroxybenzoate hydroxylase (PHBH). wikipedia.org

The general aerobic degradation pathway for compounds like 4-hydroxybenzoate involves:

Hydroxylation : A monooxygenase, such as 4-hydroxybenzoate 3-monooxygenase, introduces a second hydroxyl group, yielding protocatechuate (PCA). wikipedia.orgebi.ac.uk

Ring Cleavage : A dioxygenase then cleaves the aromatic ring of PCA. Depending on the enzyme, cleavage can occur in several ways, such as via the PCA 4,5-cleavage pathway, which ultimately breaks down the compound into pyruvate (B1213749) and oxaloacetate. researchgate.netnih.gov

In the degradation of p-toluate (B1214165) (4-methylbenzoate) by Comamonas testosteroni T-2, the methyl group is sequentially oxidized to an alcohol and then an aldehyde by a monooxygenase and two distinct dehydrogenases, respectively. microbiologyresearch.orgresearchgate.net This process yields this compound, which is then further metabolized. microbiologyresearch.org The intermediates in this pathway are 4-carboxybenzyl alcohol and 4-carboxybenzaldehyde. microbiologyresearch.org

Anaerobic degradation pathways also exist. For instance, the denitrifying bacterium Thauera aromatica is thought to degrade protocatechuate by first converting it to protocatechuyl-CoA, which then enters the benzoyl-CoA degradation pathway. d-nb.info

Structural Biology and Catalytic Mechanisms of Key Enzymes

The three-dimensional structures of the enzymes involved in aromatic metabolism provide deep insights into their function.

The crystal structures of several aromatic acid decarboxylases have been solved, revealing key features of their active sites. Many of these enzymes, particularly those involved in ortho-carboxylation of phenols, are metalloenzymes. mdpi.com

Table 1: Structural Features of Representative Aromatic Decarboxylases

EnzymeSource OrganismFoldMetal CofactorKey Active Site ResiduesPDB ID (example)
2,6-dihydroxybenzoate decarboxylaseRhizobium sporomusa(α/β)8-TIM-barrelZn2+Glu8, His10, His164, Asp2872DVU
5-carboxyvanillate decarboxylase (LigW)Novosphingobium aromaticivoransDistorted (β/α)8-barrelMn2+His-242, Glu-245, Asp-3144QRN
Pyrrole-2-carboxylic acid decarboxylase (HudA)Pseudomonas aeruginosaDimerprFMN--

Data sourced from multiple studies. mdpi.comnih.govresearchgate.netacs.org

In 2,6-dihydroxybenzoate decarboxylase from Rhizobium sporomusa, the Zn2+ ion is coordinated by four amino acid residues in a distorted trigonal bipyramidal geometry. mdpi.com This metal ion is proposed to stabilize the bicarbonate substrate during the carboxylation reaction. mdpi.com

The UbiD family of decarboxylases utilizes a unique prenylated flavin mononucleotide (prFMN) cofactor. researchgate.netencyclopedia.pub The crystal structure of UbiX from Colwellia psychrerythraea, a related enzyme, shows a dodecameric structure where the FMN-binding domain is composed of three adjacent subunits. researchgate.net The active site of these enzymes is often located at the interface between subunits. researchgate.netpnas.org

A fascinating aspect of catalysis by some aromatic decarboxylases is the physical distortion of the substrate upon binding to the active site. This distortion is thought to lower the activation energy of the reaction. acs.orgnih.gov

In the case of 5-carboxyvanillate decarboxylase (LigW), the crystal structure of the enzyme in complex with the substrate analogue 5-nitrovanillate shows a significant distortion. nih.govacs.org The nitro-substituent is bent out of the plane of the phenyl ring by approximately 23°. nih.govacs.orgfigshare.com This out-of-plane bending is believed to facilitate the subsequent protonation at the C5 position, a key step in the decarboxylation mechanism. nih.govacs.org

The proposed mechanism for LigW involves the enzyme facilitating the transfer of a proton to the C5 of the substrate before the C-C bond is cleaved. acs.orgfigshare.com This is in contrast to other mechanisms that might involve the formation of an unstable carbanion intermediate. nih.govacs.org

Similarly, studies on orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a highly proficient enzyme, also suggest that substrate distortion plays a crucial role. nih.gov The binding energy, particularly from the interaction with the phosphate (B84403) group of the substrate, is thought to be used to distort the pyrimidine (B1678525) ring, facilitating the cleavage of the carboxylate group. nih.gov

For hydroxylases like PHBH, catalysis involves complex conformational changes of both the enzyme and the flavin cofactor. The flavin ring moves between an "in" conformation, where it is shielded from the solvent for the hydroxylation reaction, and an "out" conformation, which allows it to be reduced by NADPH. pnas.org This dynamic motion is essential for coordinating the two main steps of the catalytic cycle: flavin reduction and substrate oxygenation. pnas.org

Genetic and Regulatory Mechanisms of 4 Carboxybenzoate Metabolism

Identification and Characterization of Catabolic Gene Clusters

The genetic blueprints for 4-carboxybenzoate metabolism are typically organized into discrete units called catabolic gene clusters. These clusters contain the genes encoding the enzymes required for the sequential breakdown of 4-CBA.

In Comamonas testosteroni BR60, the catabolism of 3-chlorobenzoate (B1228886) (3CBA) is initiated by enzymes encoded by the cbaABC operon, located on the composite transposon Tn5271 of plasmid pBRC60. nih.gov This operon's gene products convert 3CBA into protocatechuate (PCA) and 5-Cl-PCA, which are then processed by the chromosomal PCA meta-cleavage pathway. nih.gov Similarly, other bacteria possess distinct gene clusters for the degradation of various chlorinated benzoic acids. For instance, Burkholderia cepacia utilizes the cbd gene cluster for 2-chlorobenzoate (B514982) metabolism, while Pseudomonas aeruginosa employs the ohb-encoded pathway. nih.gov In Arthrobacter globiformis, the fcb pathway is responsible for converting 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate (B8730719). nih.gov

Fungi also possess gene clusters for the degradation of aromatic compounds. While not specific to this compound, analysis of fungal genomes has revealed numerous gene clusters responsible for the breakdown of other aromatic molecules, often containing monooxygenase and hydrolase genes as key components. unil.ch For example, in Aspergillus nidulans, a novel diterpene gene cluster was identified and characterized, showcasing the potential for discovering new metabolic pathways through genomic mining. nih.gov

Transcriptional Regulation of Degradation Pathways

The expression of catabolic genes is tightly controlled at the transcriptional level, ensuring that the metabolic machinery is produced only when needed. This regulation is primarily orchestrated by regulatory proteins that respond to specific chemical cues.

Role of Regulatory Proteins (e.g., CbaR, MarR-like modulators)

A prominent family of transcriptional regulators involved in aromatic catabolism is the MarR (multiple antibiotic resistance regulator) family. caister.com These proteins typically act as repressors, binding to specific DNA sequences within the promoter regions of their target genes and blocking transcription. caister.com

A well-characterized example is CbaR, a MarR-family repressor that controls the cbaABC operon for 3-chlorobenzoate degradation in Comamonas testosteroni BR60. nih.gov CbaR binds to the promoter region of the cbaA gene, repressing its transcription. nih.gov The binding of an inducer molecule to CbaR causes a conformational change, leading to its dissociation from the DNA and allowing transcription to proceed. nih.gov

Other MarR-like proteins also play regulatory roles in different aromatic degradation pathways. For instance, BadR in Rhodopseudomonas palustris activates genes for the anaerobic catabolism of benzoate (B1203000). caister.com In contrast, HpaR in E. coli represses the transcription of genes involved in 4-hydroxyphenylacetic acid catabolism. caister.com

Inducers and Repressors of this compound Catabolism

The activity of regulatory proteins is modulated by small molecules known as inducers and repressors. Inducers are typically the substrate of the metabolic pathway or an early intermediate, while repressors can be alternative carbon sources or downstream metabolites.

For the cbaABC operon, 3-chlorobenzoate itself acts as an inducer by binding to the CbaR repressor and preventing its attachment to the DNA. nih.gov Interestingly, benzoate, which is not a substrate for this pathway, can act as a gratuitous inducer, meaning it can induce the operon without being metabolized by the encoded enzymes. nih.govlibretexts.orgpsu.edu Protocatechuate, a downstream metabolite, also serves as an inducer for the CbaR-regulated system. nih.gov

Conversely, some compounds can enhance the binding of the repressor to the DNA, acting as co-repressors. In the case of CbaR, benzoate derivatives with a hydroxyl or carboxyl group at the 3-position were found to improve CbaR's binding to its target DNA sequence, thus strengthening the repression of the cbaABC operon. nih.gov

In the context of the broader beta-ketoadipate pathway in Pseudomonas putida, which is involved in the degradation of both benzoate and 4-hydroxybenzoate, benzoate has been shown to repress the expression of pcaK, the gene for the 4-hydroxybenzoate transport system. nih.gov This indicates a hierarchical control where the presence of a preferred substrate (benzoate) can shut down the uptake and metabolism of a less preferred one (4-hydroxybenzoate). nih.gov

Genomic and Proteomic Analysis of this compound-Degrading Microorganisms

Advances in genomics and proteomics have provided powerful tools to study the complete genetic and protein landscapes of microorganisms capable of degrading this compound and other aromatic compounds. muni.cz

Genomic analysis involves sequencing the entire genome of a microorganism to identify all potential genes involved in a particular metabolic pathway. mdpi.com This approach has been instrumental in identifying not only the core catabolic genes but also the associated regulatory genes, transport systems, and other accessory functions. oup.comoup.com For instance, genomic sequencing of various edible fungi has revealed a vast and diverse array of carbohydrate-active enzyme (CAZyme) genes, indicating their significant potential for degrading complex organic matter. mdpi.com

Proteomic analysis, on the other hand, focuses on identifying and quantifying the complete set of proteins produced by an organism under specific conditions. nih.gov By comparing the proteomes of bacteria grown in the presence and absence of this compound, researchers can identify the proteins that are specifically upregulated during the degradation of this compound. This provides direct evidence for the involvement of these proteins in the metabolic pathway. researchgate.net For example, proteomic studies of the rumen microbiome have identified thousands of enzymes responsible for the breakdown of complex plant polysaccharides. ruminantdigestivesystem.com

The integration of genomic and proteomic data offers a comprehensive understanding of how microorganisms sense the presence of this compound, regulate the expression of the necessary genes, and synthesize the enzymatic machinery to break it down. nih.gov

Biotechnological and Environmental Applications

Bioremediation of Phthalate (B1215562) Isomers, including 4-Carboxybenzoate, in Contaminated Environments

Phthalate isomers, including terephthalate (B1205515) (this compound), are significant environmental pollutants due to their widespread industrial use in plastics and other materials. nih.gov Their release into the environment through industrial wastewater, leaching from plastic waste, and as breakdown products of polymers like polyethylene (B3416737) terephthalate (PET) poses a considerable challenge. nih.govresearchgate.netmdpi.com Bioremediation, which utilizes the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective strategy for cleaning up contaminated sites. frontiersin.orgsci-hub.se

Bacteria, in particular, have demonstrated a remarkable ability to degrade these xenobiotic compounds. asm.org The aerobic degradation of phthalate isomers typically begins with the action of esterases, which hydrolyze phthalate esters into their corresponding phthalate isomer acids. nih.govresearchgate.net These isomers are then targeted by specific and inducible dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, leading to dihydroxylated intermediates. nih.gov Many of these degradation pathways converge at a common intermediate, 3,4-dihydroxybenzoic acid (protocatechuate), which is then funneled into central metabolic pathways through either ortho- or meta-ring cleavage. nih.govresearchgate.net

For instance, the bacterium Klebsiella variicola SY1 has been shown to efficiently degrade all three phthalate isomers (terephthalate, phthalate, and isophthalate). researchgate.net Similarly, Rhodococcus sp. strain RHA1 possesses genes for the catabolism of both benzoate (B1203000) and phthalate, demonstrating the metabolic versatility of some soil bacteria. nih.gov Anaerobic degradation is also possible; the fermenting bacterium Syntrophorhabdus aromaticivorans can degrade isophthalate (B1238265) (3-carboxybenzoate), highlighting metabolic strategies in oxygen-depleted environments like sediments and wastewater treatment facilities. nih.govsci-hub.se Understanding the diversity and genetic regulation of these metabolic pathways is crucial for developing effective bioremediation strategies for environments contaminated with this compound and other phthalates. nih.gov

MicroorganismPhthalate Isomer(s) DegradedKey FindingsReference(s)
Klebsiella variicola SY1Terephthalate (TPA), Phthalate (PA), Isophthalate (IPA)Capable of completely degrading high concentrations of all three isomers (TPA at 4500 mg/L, PA and IPA at 5500 mg/L) within 60 hours. researchgate.net
Comamonas testosteroni BR603-Chlorobenzoate (B1228886) (3CBA), 4-Chlorobenzoate (B1228818) (4CBA)The cbaABC operon encodes enzymes that convert chlorobenzoates to protocatechuate. asm.org
Rhodococcus sp. strain RHA1Phthalate, BenzoatePossesses distinct gene clusters (pad for phthalate, ben for benzoate) that converge on the β-ketoadipate pathway. nih.gov
Syntrophorhabdus aromaticivoransIsophthalate (3-carboxybenzoate)Degrades isophthalate anaerobically by activating it to isophthalyl-CoA and then decarboxylating it to benzoyl-CoA. nih.gov
Denitrifying Pseudomonas spp.2-FluorobenzoateCapable of anaerobic degradation, using the compound as a sole source of carbon and energy. sci-hub.se

Metabolic Engineering Strategies for Enhanced Degradation

While many microorganisms naturally possess the ability to degrade pollutants like this compound, the efficiency of these processes can be limited. Metabolic engineering offers powerful tools to enhance the bioremediation capabilities of these organisms. frontiersin.orgnih.gov This approach involves the targeted modification of an organism's genetic material to improve specific metabolic pathways, increase degradation rates, and expand the range of treatable pollutants. rroij.com

A key strategy in metabolic engineering is the enhancement of degradation pathways by introducing or overexpressing genes that encode crucial enzymes. rroij.com For the breakdown of aromatic compounds like this compound, enzymes such as dioxygenases, hydrolases, and decarboxylases are critical. asm.orgnih.gov By placing the genes for these enzymes under the control of strong promoters or integrating multiple copies into the host genome, the cell's capacity to process the pollutant can be significantly boosted. For example, engineering bacteria to produce higher levels of phthalate dioxygenase could accelerate the initial, often rate-limiting, step in the degradation of phthalate isomers. nih.gov

Another effective approach is the removal of metabolic bottlenecks or competing pathways. frontiersin.org Sometimes, the accumulation of an intermediate metabolite can be toxic to the cell or inhibit earlier enzymes in the pathway. By identifying and knocking out genes responsible for non-productive or inhibitory side reactions, the metabolic flux can be more efficiently channeled towards complete degradation. For instance, in the production of 4-hydroxybenzoate (B8730719), knocking out the pobA gene, which is responsible for its degradation, is a critical step to prevent the loss of the target product. frontiersin.orgmdpi.com A comprehensive understanding of the genetic and regulatory networks controlling catabolic pathways is essential for designing these more efficient microbial biocatalysts for bioremediation. nih.govnih.gov

Enzyme/PathwayEngineering StrategyDesired OutcomeOrganism Context (Example)Reference(s)
Phthalate DioxygenaseGene overexpressionIncreased rate of phthalate hydroxylationBacteria used for phthalate bioremediation nih.gov
4-hydroxybenzoate 3-monooxygenase (pobA)Gene knockoutPrevention of 4-hydroxybenzoate degradation, allowing its accumulation or channeling to other pathways.Pseudomonas taiwanensis VLB120 frontiersin.org
Benzoyl-CoA pathway (bzd cassette)Introduction of gene cassetteConferring the ability to degrade benzoate anaerobically.Azoarcus sp. CIB nih.gov
Chorismate pyruvate (B1213749) lyase (ubiC)Promoter optimizationEnhanced production of 4-hydroxybenzoate from chorismate.Corynebacterium glutamicum sciepublish.com
Phthalate degradation genes (pht)Introduction of gene clustersEnhanced metabolic pathways for breaking down complex pollutants.General bioremediation bacteria rroij.comnih.gov

Synthetic Biology Approaches for Novel Compound Production via Carboxylation Cascades

Synthetic biology provides innovative strategies to not only degrade waste compounds but also to valorize them by converting them into valuable chemicals. One promising avenue is the use of enzymatic carboxylation cascades to produce novel compounds. acs.org These biocatalytic processes leverage enzymes that can fix carbon dioxide (or bicarbonate, HCO₃⁻) onto an organic substrate, a reaction that is often highly selective and performed under mild conditions. mdpi.comresearchgate.net

A particularly interesting class of enzymes for this purpose are decarboxylases, which naturally catalyze the removal of a carboxyl group from a substrate. Due to the reversible nature of these enzymes, the reaction equilibrium can be shifted towards carboxylation under specific conditions, such as high substrate and bicarbonate concentrations. mdpi.comtuhh.de This "reverse" activity allows for the regioselective addition of a carboxyl group to aromatic compounds, a transformation that is challenging to achieve with traditional chemical methods. mdpi.com For example, hydroxybenzoic acid decarboxylases can catalyze the ortho-carboxylation of phenols to produce salicylic (B10762653) acid derivatives. tuhh.de

The design of synthetic carboxylation cascades involves combining several enzymes to create a multi-step pathway from a simple precursor to a complex target molecule. acs.org This approach can be used to convert lignin-derived aromatic compounds or intermediates from plastic degradation pathways, such as this compound derivatives, into high-value platform chemicals. mdpi.comnih.gov For instance, a pathway could be designed where an initial enzyme modifies a substrate like 4-hydroxybenzoate, and a subsequent carboxylase adds a second carboxyl group at a specific position, creating a dicarboxylic acid with applications in polymer synthesis. The development of these synthetic pathways represents a key step towards a circular bioeconomy, where waste streams are repurposed as feedstocks for sustainable chemical production. acs.orgresearchgate.net

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleKey FeaturesReference(s)
Benzoic Acid Decarboxylasesortho-CarboxylationCatechol2,3-Dihydroxybenzoic acidCatalyzes selective addition of a carboxyl group ortho to a hydroxyl group. Reversible reaction. researchgate.nettuhh.de
Phenolic Acid Decarboxylasesβ-Carboxylationpara-Hydroxy styrene (B11656) derivativesHydroxycinnamic acidsAdds a carboxyl group to the vinyl side chain of styrene-like molecules. mdpi.comtuhh.de
UbiD-like DecarboxylaseDecarboxylation (in vivo)Isophthalyl-CoABenzoyl-CoAPart of an anaerobic degradation pathway; its reverse activity is a target for synthetic carboxylation. nih.gov
Salicylic Acid DecarboxylaseReversible CarboxylationCatecholSalicylic AcidReaction equilibrium can be driven towards carboxylation by using high concentrations of substrates. mdpi.com

Advanced Research Methodologies and Techniques

Isotopic Feeding Assays for Pathway Elucidation

Isotopic feeding assays are a cornerstone for tracing the metabolic fate of compounds like 4-carboxybenzoate. These experiments involve supplying a substrate labeled with a stable or radioactive isotope to a biological system and then tracking the incorporation of the isotope into downstream metabolites. This provides direct evidence for a proposed metabolic pathway.

For instance, to confirm the anaerobic degradation pathway of this compound, researchers can use ¹³C-labeled this compound. By analyzing the metabolic products, it's possible to trace the flow of the carbon atoms. In studies of anaerobic digestion, protein stable isotope probing (protein-SIP) with ¹³C-protein substrates has been used to identify active protein-degrading microorganisms. nih.gov This technique could be adapted to trace the assimilation of this compound into microbial biomass. The use of multiple isotopic tracers in parallel labeling experiments allows for more rigorous validation of metabolic pathway models and improved quantification of metabolic fluxes. nih.gov

A key application of isotopic labeling is in confirming reaction mechanisms. For example, the dioxygenation of this compound was confirmed by observing the incorporation of two oxygen atoms from ¹⁸O₂ into the product, protocatechuate. nih.gov Similarly, in the study of Ideonella sakaiensis, isotopic labeling supported the proposal of a fermentative metabolic pathway for polyethylene (B3416737) terephthalate (B1205515) (PET) degradation, where this compound is a key intermediate. nih.gov

Genetic Manipulation Techniques (e.g., Gene Knockouts, Overexpression)

Genetic manipulation techniques are powerful tools for understanding the function of specific genes and enzymes in the metabolism of this compound. These methods involve the targeted modification of an organism's genetic material to either remove a gene (knockout) or increase its expression (overexpression). wikipedia.org

Gene Knockouts: By deleting a gene suspected to be involved in a metabolic pathway, researchers can observe the resulting phenotype. wikipedia.org For example, if a gene encoding an enzyme that degrades a specific intermediate of the this compound pathway is knocked out, that intermediate may accumulate, providing strong evidence for the gene's function. nih.gov Techniques like CRISPR/Cas9 have made targeted gene knockouts more precise and efficient. wikipedia.org This has been applied in various organisms to study metabolic pathways and enhance traits like stress tolerance or product yield. nih.govfrontiersin.org

Overexpression: Conversely, overexpressing a gene can lead to increased production of the corresponding enzyme, potentially enhancing the metabolic flux through a particular pathway. This is useful for confirming the role of a specific enzyme and for biotechnological applications, such as improving the efficiency of plastic degradation. dovepress.com For instance, overexpressing the genes for PETase and MHETase in Ideonella sakaiensis could enhance the breakdown of PET into this compound and ethylene (B1197577) glycol. mdpi.com

These genetic manipulation techniques, often used in conjunction with other analytical methods, provide a robust framework for dissecting the intricate network of genes and enzymes governing this compound metabolism.

Spectrophotometric and Chromatographic Assays for Enzyme Activity and Metabolite Identification (e.g., HPLC, MS, NMR in pathway analysis)

A variety of analytical techniques are essential for identifying and quantifying the metabolites and measuring the enzyme activities involved in this compound pathways.

Spectrophotometric Assays: These assays are often used to measure enzyme activity by monitoring the change in absorbance of a substrate or product over time. For example, the activity of 4-hydroxybenzoate (B8730719) 1-hydroxylase can be determined by measuring the oxidation of NADH at a specific wavelength. asm.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying metabolites in a complex mixture. nih.gov It is routinely used to monitor the degradation of this compound and the formation of intermediates like protocatechuate. researchgate.net When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and specific method for both targeted and untargeted metabolomic analysis. nih.govnih.gov

Mass Spectrometry (MS): MS is used to identify compounds by measuring their mass-to-charge ratio. researchgate.net In metabolomics, LC-MS/MS is a key tool for identifying and quantifying a wide range of metabolites, including those in the this compound degradation pathway. nih.govnct-dresden.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. mdpi.com ¹H and ¹³C NMR can be used to definitively identify the structure of intermediates and products in a metabolic pathway, as demonstrated in the characterization of 4-hydroxybenzoic acid. researchgate.net NMR is also highly reproducible and can be used for quantitative analysis of metabolites in various sample types. nct-dresden.de

The following table summarizes the application of these techniques in the study of this compound metabolism:

TechniqueApplication in this compound ResearchKey Findings/Capabilities
Spectrophotometry Measuring enzyme kinetics (e.g., terephthalate 1,2-dioxygenase).Determines reaction rates and enzyme efficiency. asm.org
HPLC Separating and quantifying this compound and its metabolites.Allows for monitoring of substrate depletion and product formation over time. researchgate.net
LC-MS/MS Identification and quantification of a wide range of metabolites in complex samples.Enables both targeted analysis of known intermediates and untargeted discovery of new metabolites. nih.govnct-dresden.de
NMR Structural elucidation of unknown metabolites.Provides definitive structural information for novel compounds in the pathway. researchgate.net

X-ray Crystallography and Structural Analysis in Enzyme Characterization

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of enzymes at atomic resolution. azolifesciences.comnews-medical.net This structural information is crucial for understanding how an enzyme binds its substrate, in this case, this compound, and catalyzes its transformation.

A significant breakthrough in understanding this compound metabolism was the determination of the crystal structure of terephthalate dioxygenase (TPDO) from Comamonas testosteroni KF1. nih.govrcsb.org This enzyme catalyzes the initial dihydroxylation of this compound. nih.gov The structural analysis revealed a unique catalytic domain with two key arginine residues (Arg309 and Arg390) in the active site that are responsible for recognizing and binding the two carboxyl groups of this compound. nih.govrcsb.org Mutagenesis studies confirmed the critical role of these residues, as well as another residue, Gln300, in the enzyme's activity. nih.govrcsb.org

Similarly, the structure of p-hydroxybenzoate hydroxylase (PHBH), an enzyme that acts on a related compound, has been extensively studied. rcsb.orgnih.gov These studies have provided insights into the enzyme's mechanism, including the role of specific amino acid residues in substrate activation and the movement of the flavin ring during catalysis. nih.gov Time-resolved X-ray crystallography has even allowed researchers to observe intermediate structures during enzymatic reactions, providing a deeper understanding of the catalytic mechanism. spring8.or.jp

The detailed structural information obtained from X-ray crystallography is invaluable for enzyme engineering efforts aimed at improving the efficiency of this compound degradation for bioremediation and biotechnological applications. nih.gov

Proteomic and Metagenomic Approaches for Discovering Novel Enzymes and Pathways

Proteomics and metagenomics are powerful "omics" approaches that provide a global view of the proteins and genetic material present in a microbial community, respectively. These techniques are particularly useful for discovering novel enzymes and metabolic pathways for this compound degradation from environmental samples. researchgate.net

Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomic analysis of microbial consortia that degrade this compound can identify the key enzymes being expressed during the degradation process. For example, a study on a methanogenic consortium degrading this compound used shotgun proteomics to identify proteins involved in the proposed degradation pathway, confirming the roles of specific microorganisms like Pelotomaculum. asm.org Differential proteome analysis, comparing cells grown on this compound versus other substrates, can reveal proteins specifically induced for its metabolism. researchgate.net

Metagenomics: This approach involves sequencing the entire genetic material from an environmental sample, bypassing the need to culture individual microorganisms. sci-hub.se This is crucial as many microorganisms with novel metabolic capabilities are difficult to grow in the lab. researchgate.net Metagenomic studies of plastic-contaminated environments have the potential to uncover new enzymes and pathways for the degradation of PET and its monomer, this compound. researchgate.netbiotechrep.ir Gene-targeted metagenomics can specifically search for genes similar to those known to be involved in aromatic compound degradation, increasing the chances of finding novel enzymes with desired activities. sci-hub.se

These meta-omics approaches provide a vast amount of data that, when combined with bioinformatic analysis, can lead to the discovery of novel biocatalysts and a more complete understanding of the microbial ecology of this compound degradation. biotechrep.ir

Future Directions and Emerging Research Areas

Elucidating Underexplored Enzymatic Mechanisms in Anaerobic Degradation

The anaerobic degradation of 4-carboxybenzoate, also known as terephthalate (B1205515) (TPA), is a critical process in environments devoid of oxygen, such as in wastewater treatment facilities and sediments. While the general pathway is understood to involve syntrophic interactions between different microbial species, many of the specific enzymatic mechanisms remain underexplored. asm.orgnih.govscispace.com

Under anaerobic conditions, the initial step in the breakdown of this compound is its conversion to its coenzyme A (CoA) thioester, a reaction catalyzed by specific CoA ligases. nih.gov For instance, in a denitrifying Pseudomonas species, a highly specific 4-hydroxybenzoate-CoA ligase has been identified and purified. nih.gov This enzyme is crucial for activating the aromatic ring for subsequent reactions. nih.gov

Following activation, a key proposed step is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by 4-hydroxybenzoyl-CoA reductase. nih.govwikipedia.orgnih.gov This enzyme is a member of the xanthine (B1682287) oxidase family and contains molybdenum, iron-sulfur clusters, and FAD. nih.govnih.gov The genes encoding this reductase have been identified in bacteria like Rhodopseudomonas palustris and Thauera aromatica. wikipedia.orgnih.gov

Metagenomic and metaproteomic studies of methanogenic consortia that degrade terephthalate have confirmed the importance of a decarboxylation and benzoyl-CoA-dependent pathway. asm.orgnih.gov In these consortia, organisms like Pelotomaculum species are thought to be responsible for the initial breakdown of TPA to intermediates like acetate (B1210297) and H2/CO2, which are then utilized by methanogens. asm.orgnih.gov The degradation of the isomer isophthalate (B1238265) (3-carboxybenzoate) by Syntrophorhabdus aromaticivorans also proceeds through activation to its CoA-ester followed by decarboxylation to benzoyl-CoA, highlighting a conserved strategy among anaerobic bacteria. researchgate.netoup.comnih.gov

Future research will likely focus on isolating and characterizing the novel enzymes involved in these pathways, particularly the initial decarboxylases and the reductases that dearomatize the benzene (B151609) ring. A deeper understanding of these enzymatic steps is crucial for optimizing anaerobic digestion processes for industrial wastewater containing terephthalate. asm.orgnih.gov

Enzyme Function in Anaerobic Degradation Organism(s)
4-Hydroxybenzoate-CoA LigaseActivates 4-hydroxybenzoate (B8730719) to its CoA thioester. nih.govPseudomonas sp. nih.gov
4-Hydroxybenzoyl-CoA ReductaseCatalyzes the reductive removal of the hydroxyl group from 4-hydroxybenzoyl-CoA. nih.govwikipedia.orgnih.govThauera aromatica, Rhodopseudomonas palustris. wikipedia.orgnih.gov
Isophthalyl-CoA DecarboxylaseDecarboxylates isophthalyl-CoA to benzoyl-CoA. researchgate.netoup.comSyntrophorhabdus aromaticivorans. researchgate.netoup.com

Engineering Microorganisms for Expanded Substrate Ranges and Bioremediation Efficiency

The increasing environmental burden of plastic waste, particularly polyethylene (B3416737) terephthalate (PET), has spurred research into microbial solutions for its degradation. mdpi.com Since this compound (TPA) is a primary monomer of PET, engineering microorganisms to efficiently degrade it is a key strategy for bioremediation. mdpi.comasm.org

Scientists are employing metabolic engineering and synthetic biology to enhance the capabilities of various microorganisms. mdpi.comasm.org One approach involves introducing or overexpressing genes that encode for enzymes capable of breaking down PET and its constituent monomers. For example, engineered Bacillus subtilis strains have been developed to secrete PET hydrolase (PETase) and monohydroxyethyl terephthalate hydrolase (MHETase), the enzymes that break down PET into TPA and ethylene (B1197577) glycol. frontiersin.orgfrontiersin.org

Another promising avenue is genetic bioaugmentation, where plasmids carrying genes for PET degradation are introduced into native microbial communities in wastewater or soil. nih.govbiorxiv.orgresearchgate.netnih.gov This strategy bypasses the need to introduce non-native microbes into an environment and has shown success in lab-scale experiments for TPA bioremediation. nih.govbiorxiv.org

Future efforts will focus on expanding the substrate range of these engineered microbes to degrade not just PET but also other plastic polymers and aromatic pollutants. nih.govrsc.orgportlandpress.com The discovery and engineering of novel enzymes with higher catalytic efficiency and stability will also be crucial for developing robust and effective bioremediation technologies. researchgate.net

Engineered Microorganism/Consortium Target Substrate(s) Key Engineering Strategy Reported Efficiency
Engineered Bacillus subtilisPETSecretion of PETase and MHETase. frontiersin.orgPart of a consortium that degraded 13.6% of PET film in 7 days. frontiersin.org
Four-species microbial consortium (B. subtilis, R. jostii, P. putida)PET, TPA, Ethylene GlycolDivision of labor for PET degradation and monomer utilization. frontiersin.orgReduced PET film weight by 23.2% in 7 days. frontiersin.org
Engineered Pseudomonas putidaTerephthalateIntroduction of a synthetic operon for TPA consumption on a conjugative plasmid. biorxiv.orgComplete breakdown of 3.2 mg/g of terephthalate in soil within 8 days. biorxiv.org
Engineered Wastewater BacteriaPETConjugative delivery of a plasmid carrying the FAST-PETase gene. nih.govresearchgate.netnih.govPurified enzyme from transconjugants degraded ~40% of a 0.25 mm PET film in 4 days. nih.govnih.gov

Harnessing Carboxylation Enzymes for Sustainable Chemical Synthesis

The reversible nature of decarboxylase enzymes presents an exciting opportunity for sustainable chemical synthesis by enabling the fixation of carbon dioxide into organic molecules. tuhh.dechemrxiv.orgrsc.orgallen.in While these enzymes typically favor decarboxylation under physiological conditions, the reverse reaction, carboxylation, can be promoted under specific in vitro conditions. tuhh.dersc.org This "uphill" synthesis is a key area of research for producing valuable chemicals from simple aromatic precursors. tuhh.de

Several classes of decarboxylases are being investigated for their carboxylation potential. tuhh.deresearchgate.netacs.org For example, phenolic acid decarboxylases can catalyze the carboxylation of styrenes, and dihydroxybenzoic acid decarboxylases can be used in a "bio-Kolbe–Schmitt" reaction to produce salicylic (B10762653) acids from phenols. tuhh.deresearchgate.net This enzymatic approach offers a green alternative to the traditional Kolbe-Schmitt synthesis, which requires high temperatures and pressures. tuhh.de

Recent research has shown that the concentration of aqueous CO2 is a critical factor for driving the carboxylation reaction. rsc.org By using high concentrations of bicarbonate buffer, researchers have successfully increased the CO2 fixation yield. rsc.org For instance, the carboxylation of catechol using a 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae achieved a significant turnover frequency under optimized conditions. rsc.org

Prenylated-FMN-dependent (prFMN) decarboxylases are another promising class of enzymes. acs.org These enzymes can catalyze (de)carboxylation on a broad range of aromatic rings, including electron-poor and unfunctionalized systems, expanding the scope of biocatalytic carboxylation. acs.org

Future work in this area will focus on discovering and engineering novel carboxylation enzymes with improved efficiency and substrate specificity. mdpi.comchemrxiv.orgrsc.org Understanding the precise mechanisms of these enzymes and optimizing reaction conditions will be key to developing economically viable processes for sustainable chemical production using CO2 as a feedstock. chemrxiv.org

Deeper Understanding of Environmental Fate and Microbial Interactions in Complex Ecosystems

The environmental fate of this compound (TPA) is intrinsically linked to the complex interactions within microbial communities. asm.orgnih.gov TPA is released into the environment from the manufacturing of plastics and textiles, as well as from the breakdown of PET plastic waste. asm.orgbiorxiv.orgacs.org While it can be toxic at high concentrations, it is also a carbon source for many microorganisms. biorxiv.org

In anaerobic environments, the degradation of TPA relies on syntrophy, a metabolic partnership between different microbial groups. asm.orgnih.govscispace.comasm.org Hydrogen-producing syntrophic bacteria, such as Pelotomaculum species, break down TPA into acetate, hydrogen, and carbon dioxide. asm.orgnih.gov These intermediates are then consumed by methanogenic archaea, which keeps their concentrations low and makes the initial degradation thermodynamically favorable. asm.orgscispace.com Metagenomic studies have revealed that these consortia can be highly complex, involving multiple secondary syntrophic interactions that contribute to the stability of the community. nih.gov

The presence of other organic compounds can also influence the degradation of TPA. For example, benzoate (B1203000) and acetate can inhibit the anaerobic degradation of terephthalate. researchgate.net Understanding these interactions is crucial for managing and optimizing wastewater treatment processes. researchgate.net

In aerobic environments, the degradation pathways are different, often involving dioxygenases that open the aromatic ring. researchgate.net Microbial consortia containing bacteria like Pseudomonas and Bacillus species have been shown to synergistically degrade PET and its monomers. asm.orgnih.gov These consortia often exhibit a division of labor, with different species specializing in the breakdown of different components of the plastic and its degradation products. asm.orgfrontiersin.org

Future research will need to employ a combination of 'omics' technologies (metagenomics, metaproteomics, metabolomics) to further dissect the intricate microbial and chemical interactions that govern the fate of this compound in diverse ecosystems, from industrial bioreactors to polluted soils and oceans. asm.orgmdpi.comresearchgate.net This knowledge is essential for predicting the environmental impact of TPA and for developing effective bioremediation strategies. safeworkaustralia.gov.ausafeworkaustralia.gov.auepa.goveuropa.eu

Q & A

Q. How can researchers ensure transparency when reusing crystallographic data from public repositories for this compound studies?

  • Methodological Answer : Cite original depositions (e.g., CCDC numbers) and verify data integrity via R-free cross-validation. Disclose any post-hoc processing (e.g., symmetry expansion, disorder modeling) in methods sections. Adhere to journal-specific guidelines for supplemental data archiving (e.g., .cif files for IUCr journals) .

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